3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide
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Overview
Description
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Introduction of Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate cyclopropyl and trifluoromethyl reagents.
Amide Formation: The final step involves the formation of the amide bond by reacting the pyrazole derivative with N-(1-tetrahydro-2-furanylethyl)propanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and tetrahydrofuran moieties.
Reduction: Reduction reactions may target the pyrazole ring or the amide group.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups may enhance binding affinity to certain enzymes or receptors, while the cyclopropyl and tetrahydrofuran moieties could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
3-[4-BROMO-5-CYCLOPROPYL-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE: Lacks the trifluoromethyl group.
3-[4-BROMO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE: Lacks the cyclopropyl group.
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-ETHYLPROPANAMIDE: Lacks the tetrahydrofuran moiety.
Uniqueness
The presence of all four substituents (bromine, cyclopropyl, trifluoromethyl, and tetrahydrofuran) in 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE makes it unique compared to its analogs. This combination of substituents can significantly influence its chemical reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H21BrF3N3O2 |
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Molecular Weight |
424.26 g/mol |
IUPAC Name |
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21BrF3N3O2/c1-9(11-3-2-8-25-11)21-12(24)6-7-23-14(10-4-5-10)13(17)15(22-23)16(18,19)20/h9-11H,2-8H2,1H3,(H,21,24) |
InChI Key |
GIZVFCSFXFTIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origin of Product |
United States |
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